Technical Guide: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Technical Guide: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
CAS Number: 91874-85-0
Synonyms: Dexmedetomidine Related Compound A (USP), Dexmedetomidine Ketone Impurity
This technical guide provides an in-depth overview of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, a key chemical intermediate and known impurity in the synthesis of Dexmedetomidine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.
Physicochemical Properties
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a heterocyclic ketone. Its fundamental physicochemical properties are summarized in the table below. These properties are critical for its handling, analysis, and role in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 91874-85-0 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | [1] |
| Appearance | White to Pale Brown Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point (Predicted) | 412.7±33.0 °C | |
| Density (Predicted) | 1.166±0.06 g/cm³ | |
| pKa (Predicted) | 10.30±0.10 |
Synthesis and Role in Dexmedetomidine Production
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is a significant intermediate in several synthetic routes to Medetomidine and its active enantiomer, Dexmedetomidine. Dexmedetomidine is a potent and selective α₂-adrenergic receptor agonist used as a sedative and analgesic. The presence and purity of this ketone intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API).
One common synthetic approach involves the preparation of a protected form of the imidazole ring, followed by a Grignard reaction and subsequent deprotection. A patent describes a method starting from imidazole-4-ethyl formate, which is protected with a trityl group. The resulting compound is then reacted with a Grignard reagent derived from 2,3-dimethylbromobenzene to yield the trityl-protected ketone. The final step would be the removal of the trityl protecting group to yield (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone.
Another patented method describes the preparation of the ketone by reacting a cyanoimidazole with a suitable halide, followed by treatment with an acid.
The following diagram illustrates a generalized synthetic pathway for Dexmedetomidine, highlighting the position of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone as a key intermediate.
Caption: Synthetic pathway of Dexmedetomidine.
Experimental Protocols
General Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone via a Protected Intermediate
The following is a generalized protocol based on patented synthesis routes for a protected precursor. The final deprotection step to obtain the target compound is conceptually straightforward but requires specific conditions that may vary.
Step 1: Protection of Imidazole-4-carboxylate
-
To a suspension of imidazole-4-ethyl formate in dichloromethane, add triethylamine and triphenylchloromethane.
-
The reaction mixture is stirred at room temperature for approximately 20 hours until the reaction is complete (monitored by TLC).
-
The resulting 1-trityl-1H-imidazole-4-ethyl formate is isolated after an aqueous workup.
Step 2: Hydrolysis to the Carboxylic Acid
-
The protected ester is hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., ethanol/water).
-
The reaction mixture is heated to reflux and stirred until the hydrolysis is complete.
-
After cooling, the solution is acidified to precipitate the 1-trityl-1H-imidazole-4-carboxylic acid, which is then filtered and dried.
Step 3: Formation of the Ketone
-
The carboxylic acid is converted to an activated form, for example, by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to form the corresponding Weinreb amide.
-
The Weinreb amide is then reacted with a Grignard reagent prepared from 2,3-dimethylbromobenzene and magnesium in an ethereal solvent.
-
The reaction yields (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.
Step 4: Deprotection
-
The trityl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the final product, (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone.
Analytical Method for Impurity Profiling by HPLC
As a known impurity in Dexmedetomidine, the quantification of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is crucial. The following HPLC method is adapted from published analytical procedures for Dexmedetomidine and its related substances.[2][3]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically employed to separate the main compound from its impurities. The specific gradient profile should be optimized based on the system and other potential impurities.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35 °C[2]
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards of appropriate concentrations by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the Dexmedetomidine HCl sample in the diluent to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the blank (diluent), followed by the standard solutions and the sample solution.
-
Identify the peak corresponding to (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample using the peak area from the standard curve.
The following diagram illustrates a typical workflow for the analytical quality control of Dexmedetomidine, focusing on impurity analysis.
Caption: Quality control workflow for Dexmedetomidine.
Biological Activity and Significance
The primary significance of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is as a process-related impurity and potential degradation product in the manufacturing of Dexmedetomidine. As such, its own pharmacological profile is not the primary focus of research. However, as an intermediate, it lacks the specific structural features of Dexmedetomidine that are responsible for its high affinity and selectivity for the α₂-adrenergic receptor. The presence of the ketone group instead of the ethyl group at the 4-position of the imidazole ring significantly alters the molecule's stereochemistry and electronic properties, which are critical for receptor binding.
The control of this and other impurities is a critical aspect of the pharmaceutical development and manufacturing of Dexmedetomidine to ensure the safety and efficacy of the final drug product. Regulatory agencies such as the United States Pharmacopeia (USP) specify limits for such impurities.
Conclusion
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, with CAS number 91874-85-0, is a crucial chemical entity in the synthesis of the important sedative agent Dexmedetomidine. A thorough understanding of its physicochemical properties, synthesis, and analytical determination is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of Dexmedetomidine. The information provided in this technical guide serves as a comprehensive resource for these purposes.
